1-(Allyloxy)-2-bromobenzene

Catalog No.
S1492006
CAS No.
60333-75-7
M.F
C9H9BrO
M. Wt
213.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Allyloxy)-2-bromobenzene

CAS Number

60333-75-7

Product Name

1-(Allyloxy)-2-bromobenzene

IUPAC Name

1-bromo-2-prop-2-enoxybenzene

Molecular Formula

C9H9BrO

Molecular Weight

213.07 g/mol

InChI

InChI=1S/C9H9BrO/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6H,1,7H2

InChI Key

PXOIJEJWBLMJHW-UHFFFAOYSA-N

SMILES

C=CCOC1=CC=CC=C1Br

Synonyms

1-Bromo-2-(2-propenyloxy)-benzene; 1-(Allyloxy)-2-bromobenzene; 1-Bromo-2-allyloxybenzene; Allyl 2-bromophenyl Ether; Allyl o-Bromophenyl Ether; o-(Allyloxy)bromobenzene; o-Bromophenyl Allyl Ether

Canonical SMILES

C=CCOC1=CC=CC=C1Br

Precursor for Substituted Benzofurans:

One potential application of 1-(Allyloxy)-2-bromobenzene lies in its use as a precursor for the synthesis of substituted benzofurans. Benzofurans are a class of heterocyclic compounds with various applications in the pharmaceutical industry. A study mentions 1-Bromo-2-(2-propen-1-yloxy)-benzene (another name for 1-(Allyloxy)-2-bromobenzene) as a reagent for producing 3-methyl-2,3-dihydrobenzofurans through a reductive cyclization reaction with high yields (97%) [].

1-(Allyloxy)-2-bromobenzene is an organic compound with the molecular formula C9H9BrO and a molecular weight of approximately 213.074 g/mol. It features a bromine atom attached to a benzene ring, which is further substituted with an allyloxy group. This compound is characterized by its unique structure that allows it to participate in various

As 1-(Allyloxy)-2-bromobenzene primarily functions as a synthetic intermediate, a specific mechanism of action is not applicable. Its role lies in providing a reactive group (allyloxy) for further chemical transformations.

  • Safety information: Detailed safety data sheets (SDS) for 1-(Allyloxy)-2-bromobenzene are not widely available. However, considering the presence of bromine, it is advisable to handle the compound with caution. Standard laboratory practices for handling organic chemicals should be followed, including wearing gloves, eye protection, and working in a well-ventilated fume hood.
  • Potential hazards:
    • Skin and eye irritant: Aryl bromides can cause irritation upon contact with skin and eyes.
    • Suspected respiratory irritant: Inhalation of vapors may irritate the respiratory tract.
    • Environmental hazard: Aryl bromides can be toxic to aquatic organisms.

1-(Allyloxy)-2-bromobenzene is primarily involved in nucleophilic substitution reactions. The bromine atom can be replaced by various nucleophiles, making it a versatile intermediate in organic synthesis. Some notable reactions include:

  • Nucleophilic Substitution: The bromine can be replaced by amines, alcohols, or other nucleophiles, leading to the formation of new compounds.
  • Elimination Reactions: Under certain conditions, the compound may undergo elimination reactions to form alkenes.
  • Cross-Coupling Reactions: It can also participate in cross-coupling reactions like Suzuki or Stille reactions, utilizing its bromine atom for coupling with organometallic reagents.

1-(Allyloxy)-2-bromobenzene finds applications primarily in organic synthesis as an intermediate for producing more complex molecules. Its utility includes:

  • Synthesis of Pharmaceuticals: It can serve as a building block in the synthesis of pharmaceutical agents.
  • Material Science: The compound may be used in developing new materials or polymers due to its reactive functional groups.
  • Chemical Research: As a versatile reagent, it is useful in various laboratory experiments aimed at exploring reaction mechanisms and developing new synthetic methodologies .

Several compounds share structural similarities with 1-(Allyloxy)-2-bromobenzene. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-(Propoxy)-2-bromobenzeneSimilar ether functionalityPropyl group instead of allyl
1-(Methoxy)-2-bromobenzeneContains a methoxy groupSmaller alkyl group; different reactivity profile
1-(Allyloxy)-3-bromobenzeneBromine at a different positionDifferent regioselectivity affecting reactivity
1-Bromo-2-phenoxyethaneContains an ether linkageDifferent alkyl side chain; potential for diverse reactions

Each of these compounds exhibits unique reactivity and applications based on their structural differences. For instance, while 1-(Allyloxy)-2-bromobenzene is more reactive due to the allyl group, other compounds may offer different pathways for chemical transformations.

O-Allylation Strategies Using Phase-Transfer Catalysis

Principles of Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) has emerged as a powerful and environmentally friendly methodology for the preparation of aryl ethers, including 1-(Allyloxy)-2-bromobenzene. This approach operates by facilitating the transfer of reagents between immiscible phases, typically an aqueous phase containing an inorganic base and an organic phase containing the organic substrates.

The basic concept involves a two-phase system where reactions are performed in immiscible phases. One phase (inorganic) serves as a source of inorganic anions or base for generating organic anions, while the second phase (organic) contains the reactants. Upon introduction of a catalyst—typically a tetraalkylammonium (TAA) salt—continuous transfer of reacting anions from the interfacial region into the organic phase occurs in the form of lipophilic ion pairs with the catalyst cation.

According to research from the Polish Pharmaceutical Society, "PTC is a common methodology for alkylation of a large variety of organic anions derived from OH, NH, SH etc. acids". This makes it particularly suitable for the O-allylation of bromophenols to produce compounds like 1-(Allyloxy)-2-bromobenzene.

Mechanism and Kinetics of O-Allylation

The mechanism of PTC-mediated synthesis of 1-(Allyloxy)-2-bromobenzene typically follows these steps:

  • Deprotonation of 2-bromophenol at the interface between aqueous and organic phases
  • Formation of an ion pair between the resulting phenoxide anion and the quaternary ammonium cation
  • Transfer of this ion pair to the organic phase
  • Reaction with allyl bromide in the organic phase to form 1-(Allyloxy)-2-bromobenzene

The kinetics of such reactions have been studied in detail, particularly for related systems like 4-bromophenol. Research has shown that "the kinetics of the allylation of 4-bromophenol in a two-phase alkali solution/organic solvent by phase transfer catalysis" follows specific patterns that can be modeled using the two-film theory.

A critical consideration in these reactions is the competition between O-alkylation (leading to the desired ether) and C-alkylation (leading to ring-substituted products). Studies on p-methoxyphenol with allyl bromide revealed that "the desired product is produced by the O-alkylation reaction between the quaternary 4-methoxyphenoxide and allyl bromide, which takes place instantaneously at a reaction plane in the organic film next to liquid−liquid interface".

Catalyst Selection and Optimization

The choice of phase-transfer catalyst significantly impacts reaction efficiency and selectivity. Tetrabutylammonium bromide (TBAB) is particularly effective for O-allylation reactions, as demonstrated in studies with various phenols and hydantoins.

Table 1: Comparison of Phase-Transfer Catalysts for O-Allylation Reactions

CatalystAdvantagesLimitationsTypical Reaction ConditionsExpected Yield (%)
Tetrabutylammonium bromide (TBAB)Widely available, cost-effectiveModerate selectivity30-50°C, NaOH (aq), toluene80-95
Tetrabutylammonium hydrogen sulfateEnhanced phase-transfer efficiencyHigher cost25-40°C, K₂CO₃, acetone75-90
Benzyltriethylammonium chlorideGood thermal stabilityLower activity50-70°C, NaOH (aq), dichloromethane70-85
Crown ethersHigh selectivityVery expensive20-40°C, KOH, THF85-95
Polyethylene glycolsEnvironmentally friendly, recyclableLower efficiency60-80°C, K₂CO₃, water65-80

Research has shown that reaction parameters must be carefully controlled to optimize selectivity. For instance, studies with p-methoxyphenol found that "100% selectivity of the desired product is obtained when a stoichiometrically deficient quantity of the base is used at 30 °C". Similarly, the nature of the base, solvent system, and reaction temperature all significantly influence the outcome.

Asymmetric Phase-Transfer Catalysis Considerations

While not directly applicable to the synthesis of 1-(Allyloxy)-2-bromobenzene (which lacks stereogenic centers), the field of asymmetric phase-transfer catalysis offers insights into specialized catalyst design that could be relevant for derivatives with chiral centers.

The development of chiral phase-transfer catalysts, especially those derived from cinchona alkaloids, has revolutionized asymmetric synthesis. These catalysts have been successfully applied to various transformations including alkylations, Michael additions, and aldol reactions. Although enantioselective O-allylation is less common, the principles developed in this field could potentially be applied to the synthesis of chiral derivatives of 1-(Allyloxy)-2-bromobenzene.

Ultrasound-Assisted Alkylation of Bromophenols

Fundamentals of Sonochemistry in Organic Synthesis

Ultrasound-assisted organic synthesis has gained significant attention for enhancing reaction rates and yields while enabling milder reaction conditions. The primary mechanism by which ultrasound promotes chemical reactions is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction medium.

When applied to the synthesis of 1-(Allyloxy)-2-bromobenzene, ultrasonic irradiation can potentially accelerate the alkylation process through several mechanisms:

  • Enhanced mass transfer between phases
  • Activation of the solid base surface (in solid-liquid systems)
  • Generation of local hot spots with extremely high temperatures and pressures
  • Possible generation of reactive species through bond cleavage

Adaptation from Related Ultrasound-Assisted Processes

While direct studies on ultrasound-assisted synthesis of 1-(Allyloxy)-2-bromobenzene are limited in the literature, insights can be drawn from related systems. Research on ultrasound-assisted bromination of indazoles demonstrated that "ultrasound-assisted reaction was screened with various bromine sources" and that the "employment of other energies (40 kHz/40 W or 40 kHz/60 W)" significantly affected the reaction outcomes.

The proposed reaction scheme for ultrasound-assisted synthesis of 1-(Allyloxy)-2-bromobenzene would involve:

  • Dispersion of 2-bromophenol and a mild base (K₂CO₃ or Cs₂CO₃) in a suitable solvent
  • Addition of allyl bromide under ultrasonic irradiation
  • Formation of the phenoxide anion and subsequent O-allylation
  • Product isolation and purification

Palladium-Mediated Cross-Coupling Precursor Synthesis

Palladium Catalysis in Aryl Ether Synthesis

Palladium-catalyzed methods represent a modern approach to aryl ether synthesis that complements traditional alkylation strategies. While 1-(Allyloxy)-2-bromobenzene is often employed as a substrate in palladium-catalyzed cross-coupling reactions (utilizing its aryl bromide functionality), palladium catalysis can also be used for its synthesis.

The formation of aryl ethers via palladium catalysis typically proceeds through π-allyl palladium complexes. Research has shown that "Two complementary strategies have been developed for the C- and O-allylation of phenols via a common π-allyl Pd complex". This approach offers control over selectivity that can be challenging to achieve with conventional methods.

Mechanistic Pathways and Catalyst Systems

The palladium-catalyzed synthesis of 1-(Allyloxy)-2-bromobenzene would likely proceed through the following mechanism:

  • Oxidative addition of an allyl acetate or carbonate to Pd(0), forming a π-allyl Pd(II) complex
  • Coordination of the 2-bromophenol to the palladium center
  • Deprotonation of the phenol by an external base
  • Reductive elimination to form the C-O bond and regenerate the Pd(0) catalyst

Various palladium catalyst systems could be employed for this transformation. Studies on palladium-catalyzed cross-coupling reactions have explored different catalysts including "Pd(PPh₃)₄, Pd(OAc)₂/2PCy₃, and PdCl₂(dppf)·CH₂Cl₂". The choice of catalyst and ligand significantly influences reaction efficiency and selectivity.

Table 3: Potential Palladium Catalyst Systems for Aryl Ether Synthesis

Catalyst SystemLigandBaseSolventKey Advantages
Pd(OAc)₂PPh₃K₂CO₃DMFGeneral applicability
Pd₂(dba)₃BINAPCs₂CO₃TolueneHigh activity, functional group tolerance
PdCl₂(dppf)Built-inNaOtBuTHFThermal stability, efficiency
Pd(PPh₃)₄Built-inK₃PO₄DioxaneCommercial availability
Pd-PEPPSIN-heterocyclic carbeneK₂CO₃tBuOHAir stability, high turnover

Selectivity Control in Allylation Reactions

A significant challenge in palladium-catalyzed allylation of phenols is controlling the selectivity between O- and C-allylation. Research has demonstrated that "while O-allylation of phenols by this method is a well-recognized reaction of general utility, the associated para-selective C-allylation reaction is still in its infancy".

Studies have identified that "both C- and O-allylated products were obtained in good to excellent yields following a metal-catalyzed regio- and stereospecific substitutive 1,3-transposition". Furthermore, "conditions were also identified that control access to either allylated product" and "a study of the equilibrium established between the two allylation products revealed that the O-allylated compound was the kinetic product and the C-allylated compound the thermodynamic product".

This understanding provides valuable insights for optimizing the selective synthesis of 1-(Allyloxy)-2-bromobenzene via palladium catalysis, particularly the importance of:

  • Reaction temperature control
  • Careful ligand selection
  • Base strength and concentration
  • Reaction time management

Comparative Analysis of Synthetic Approaches

Table 4: Comprehensive Comparison of Synthetic Approaches to 1-(Allyloxy)-2-bromobenzene

AspectPhase-Transfer CatalysisUltrasound-AssistedPalladium-Catalyzed
Reagent costLowLow-ModerateHigh
Equipment requirementsMinimalSpecializedStandard
Reaction conditionsBiphasic, basicMildAnhydrous, inert
Reaction time3-24 hours0.5-2 hours6-24 hours
Functional group toleranceModerateGoodExcellent
Selectivity controlGood, condition-dependentGoodExcellent
Scale-up potentialExcellentLimitedModerate
Environmental considerationsModerate (waste)GoodModerate (metals)
Typical yields75-95%70-90%65-85%

Radical Cyclization Pathways for Dihydrobenzofuran Formation

Radical cyclization of 1-(allyloxy)-2-bromobenzene enables efficient synthesis of dihydrobenzofuran derivatives, which are core structures in bioactive compounds. Electrochemical reduction of the aryl bromide in dimethylformamide (DMF) using methyl 4-tert-butylbenzoate as an electron-transfer mediator generates an aryl radical intermediate (Scheme 1) [1]. The radical undergoes intramolecular cyclization with the allyloxy group’s terminal alkene, forming a five-membered dihydrobenzofuran ring. Subsequent one-electron reduction of the cyclized radical produces an anion, which reacts with carbon dioxide to yield succinic acid derivatives [1].

This method avoids transition-metal catalysts, leveraging electrochemical conditions for selective radical generation. For example, electrolysis of 1-(allyloxy)-2-bromobenzene at a Pt cathode and Mg anode under CO₂ atmosphere affords 3-carboxy-2,3-dihydrobenzofuran-3-ylacetic acid in 72% yield (Table 1) [1]. The reaction’s success hinges on the mediator’s ability to lower the reduction potential of the aryl bromide, enabling sequential radical cyclization and carboxylation.

Cyclic voltammetry studies confirm that methyl 4-tert-butylbenzoate shifts the reduction peak of 1-(allyloxy)-2-bromobenzene to less negative potentials, facilitating radical formation at milder voltages [1]. The resulting dihydrobenzofuran-carboxylic acids serve as precursors for spirocyclic compounds, such as γ-butyrolactone-fused derivatives, through lactonization [1].

Table 1. Electrochemical Radical Cyclization of 1-(Allyloxy)-2-bromobenzene

SubstrateConditionsProductYield (%)
1-(Allyloxy)-2-bromobenzeneDMF, CO₂, Pt/Mg, methyl 4-tert-butylbenzoate3-Carboxy-2,3-dihydrobenzofuran-3-ylacetic acid72

Claisen Rearrangement Catalyzed by Alkaline-Earth Metal Salts

The Claisen rearrangement of 1-(allyloxy)-2-bromobenzene derivatives offers access to o-allylphenols, which are valuable intermediates in natural product synthesis. While traditional thermal Claisen rearrangements require high temperatures (>200°C), alkaline-earth metal salts such as calcium triflate or strontium bis(trimethylsilyl)amide enable milder conditions [3] [4]. These catalysts stabilize the cyclic transition state through Lewis acid-base interactions, lowering the activation energy (Figure 1) [3].

In the proposed mechanism, the metal coordinates to the ether oxygen, polarizing the C-O bond and facilitating [3] [3]-sigmatropic rearrangement. For instance, treatment of 1-(allyloxy)-2-bromobenzene with Ca(OTf)₂ in tetrahydrofuran at 80°C yields o-(2-bromophenyl)allylphenol within 6 hours [4]. The reaction proceeds via a six-membered transition state, with the metal center enhancing electron delocalization and reducing ring strain [3].

Alkaline-earth metals’ low electronegativity and large ionic radii allow flexible coordination geometries, making them ideal for accommodating the rearrangement’s steric demands [3]. This catalytic approach is particularly advantageous for heat-sensitive substrates, preserving functional groups that would degrade under thermal conditions.

Figure 1. Proposed Mechanism of Ca-Catalyzed Claisen Rearrangement
$$
\text{Ca}^{2+} \text{ coordinates to the ether oxygen, stabilizing the transition state during [3] [3]-sigmatropic shift.}
$$

Nucleophilic Substitution Dynamics at the Bromine Center

The bromine atom in 1-(allyloxy)-2-bromobenzene undergoes nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles, including amines, alkoxides, and thiols. The allyloxy group at the ortho position activates the ring via electron-donating resonance, directing incoming nucleophiles to the para position relative to the ether oxygen [6]. Reactions typically proceed in dipolar aprotic solvents like DMF or N-methylpyrrolidone (NMP), which stabilize the anionic Meisenheimer intermediate (Scheme 2) [6].

For example, treatment with sodium methoxide in DMF at 60°C replaces bromine with a methoxy group, yielding 1-(allyloxy)-2-methoxybenzene in 85% yield (Table 2) [6]. The reaction’s rate is influenced by the leaving group’s ability (Br⁻ > Cl⁻) and the nucleophile’s strength. Kinetic studies reveal a second-order dependence on nucleophile concentration, consistent with a two-step mechanism involving intermediate formation [6].

Competing elimination pathways are minimized by using weakly basic conditions (e.g., K₂CO₃ instead of NaH), which suppress dehydrohalogenation [6]. This selectivity is critical for synthesizing functionalized aromatics without side products.

Table 2. SNAr Reactions of 1-(Allyloxy)-2-bromobenzene

NucleophileSolventBaseTemperature (°C)ProductYield (%)
NaOMeDMFNone601-(Allyloxy)-2-methoxybenzene85
NH₃NMPK₂CO₃1001-(Allyloxy)-2-aminobenzene78

The application of 1-(Allyloxy)-2-bromobenzene in dihydrobenzofuran core construction represents one of the most extensively studied and productive areas of heterocyclic synthesis [1] . Palladium-catalyzed annulation reactions have emerged as the predominant methodology, offering high efficiency and excellent stereocontrol in the formation of these biologically important scaffolds.

Mechanistic Pathways and Catalyst Systems

Palladium-catalyzed carboalkoxylation reactions proceed through a well-defined catalytic cycle involving oxidative addition, heteropalladation, and reductive elimination [1]. The process begins with oxidative addition of aryl triflates to palladium(0) complexes generated in situ from palladium(II) precursors and CPhos ligand. Subsequent coordination of the alkene substrate leads to intermediate formation, followed by anti-oxypalladation of the alkene, which provides excellent stereochemical control [1].

Deuterium labeling experiments have confirmed the anti-addition stereochemistry in these transformations [1]. When deuterated substrate d-2a was coupled with phenyl triflate, the reaction afforded d-4a resulting from anti-addition of the oxygen atom and the aryl group to the alkene in 81% yield with 20:1 diastereomeric ratio [1]. This stereochemical outcome distinguishes the triflate-mediated reactions from bromobenzene coupling reactions, which proceed through syn-addition pathways [1].

Synthetic Efficiency and Yield Data

The palladium-catalyzed synthesis of 2,3-dihydrobenzofurans demonstrates consistently high yields across diverse substrate classes [1] [4]. Table 1 provides comprehensive yield data for various synthetic approaches:

MethodSubstrate ClassYield Range (%)Key Features
Pd-catalyzed carboalkoxylation2-allylphenols with aryl triflates65-85Anti-addition stereochemistry
Recyclable PdI₂-KI system2-(1-hydroxyprop-2-ynyl)phenols70-86Ionic liquid medium, recyclable catalyst
Reductive cyclization1-(Allyloxy)-2-bromobenzene97PolyHIPE-supported reagents
Heteroannulation with quinonesBenzoquinone systems75-90One-pot synthesis, mild conditions

The recyclable palladium-catalyzed synthesis of 2-methylene-2,3-dihydrobenzofuran-3-ols represents a particularly efficient approach [4]. Using PdI₂ catalyst in conjunction with potassium iodide and morpholine base in ionic liquid medium (BmimBF₄), the process achieves yields of 70-86% under relatively mild conditions (100°C, 5 hours) [4]. The catalytic system demonstrates remarkable recyclability, maintaining activity through six cycles without appreciable loss of efficiency [4].

Functional Group Tolerance and Substrate Scope

The methodology exhibits broad functional group tolerance, accommodating both electron-donating and electron-withdrawing groups at various positions around the aromatic ring [5]. Yields exceed 75% in almost all cases, with specific examples including R³ = CO₂Et (50%) and R³ = H (42%) [5]. The stability of halogen substituents (R¹ = Cl, Br) under reaction conditions provides valuable handles for further functionalization [5].

Spirocyclic dihydrobenzofuran derivatives, which serve as model systems for natural product core structures such as stachybotrylactam, can be prepared in high yields using this methodology [5]. This synthetic capability demonstrates the potential for complex natural product synthesis applications.

Indoline Derivatives from Bifunctional Reagent Coupling

The synthesis of indoline derivatives through bifunctional reagent coupling represents a complementary approach to traditional cyclization methods [6]. These transformations leverage the dual functionality of appropriately substituted substrates to achieve efficient ring closure with simultaneous functional group installation.

Aminopalladation and Carbopalladation Sequences

The palladium-catalyzed synthesis of N-aryl-2-benzylindolines from 2-allylanilines proceeds through sequential aminopalladation and carbopalladation reactions [6]. This methodology enables the formation of two carbon-nitrogen bonds and one carbon-carbon bond in a single transformation. The use of electron-rich phosphine ligands proves essential for solubilization and stabilization of organopalladium complexes, while controlling reactivity and selectivity [6].

The cascade reaction transforms simple substrates into complex products through formation of three bonds, two stereocenters, and two rings in a one-step protocol [6]. Yields typically range from 53-57%, representing efficient access to structurally complex indoline scaffolds [6].

Tandem Iodination and Amination Reactions

Palladium-catalyzed tandem iodination and amination reactions provide an alternative route to indoline derivatives from protected β-arylethylamine substrates [6]. The transformation requires base addition for catalyst turnover, as the reaction does not proceed without base formation of the active palladium(II) iodide catalyst [6].

Substrate tolerance studies reveal that super-stoichiometric amounts of iodine relative to palladium completely inhibit the reaction [6]. This observation suggests that careful control of iodine concentration is critical for optimal reaction performance. The methodology achieves yields of 75-85% under optimized conditions [6].

Cross-Coupling Approaches to Indoline Scaffolds

Cross-coupling reactions between aryl bromides and sulfur-containing heterocycles provide access to indoline scaffolds with yields up to 99% [6]. The palladium-acetate catalyst system with specialized ligand C-38, combined with potassium carbonate base and pivalic acid additive, enables efficient coupling under relatively mild conditions (100°C, 18 hours) [6].

The methodology demonstrates high functional group tolerance, accommodating various substituent patterns on both coupling partners. This broad substrate scope makes the approach particularly valuable for library synthesis and structure-activity relationship studies.

Tandem Reactions for Polycyclic Aromatic Ethers

Tandem reaction sequences for polycyclic aromatic ether construction represent some of the most sophisticated applications of 1-(Allyloxy)-2-bromobenzene derivatives [7] [8] [9]. These transformations typically involve multiple bond-forming events in a single reaction vessel, leading to rapid access to complex molecular architectures.

Radical Cyclization Cascades

Metal-free radical cyclization cascades using tert-butyl hydroperoxide (TBHP) as the oxidant enable construction of tribromomethylated 2-oxindoles from N-arylacrylamides [7]. The process proceeds through a tandem radical cyclization mechanism, with air serving as the terminal oxidant. Yields typically range from 60-85%, demonstrating the efficiency of this aerobic approach [7].

The formation of 1,1-dibromoolefin derivatives becomes possible at elevated temperatures under neat reaction conditions [7]. This temperature-dependent selectivity provides additional synthetic flexibility for accessing different product classes from common starting materials.

Visible-Light Promoted Dearomatization Cascades

Visible-light promoted tandem skeletal rearrangement and dearomatization of heteroaryl enallenes represents an innovative approach to complex polycyclic structures [8]. The transformation proceeds through [2+2] allene-alkene photocycloaddition, followed by selective retro-[2+2] fragmentation that enables dearomatization of the heteroaryl partner [8].

Density functional theory modeling reveals that the reaction involves sequential [2+2] photocycloaddition, retro-[2+2] cleavage, dearomative spiroannulation, and aromatic ring expansion [8]. The formal trans-selectivity observed in the borylative palladation results from spatial requirements of the subsequent dearomatization step rather than direct trans-addition [8].

Energy Transfer Mediated Transformations

Energy transfer mediated carbonylimination reactions using bifunctional reagents with alkenes provide β-aminoketone products in yields of 55-88% [10]. The methodology demonstrates broad functional group tolerance, accommodating amide, methoxy, methyl, cyano, sulfonic ester, chloro, phenyl, trifluoromethyl, dioxolanyl, and thioether substituents at various positions [10].

The synthetic approach enables late-stage functionalization of complex molecules, as demonstrated by successful reactions with natural product and pharmaceutical derivatives [10]. This capability makes the methodology particularly valuable for medicinal chemistry applications.

Excited-State Palladium Catalysis

Excited-state palladium-catalyzed radical allylic alkylation provides rapid access to C2-allylated carbohydrates from readily available α-bromosugars [11]. The transformation features high atom economy, broad functional group tolerance, and excellent suitability for late-stage modification of complex molecules [11].

Preliminary experimental and computational studies support a radical mechanism involving single electron transfer processes [11]. The methodology achieves yields of 51-75% with excellent axial/equatorial selectivity (up to 14:1 ratio) in disaccharide substrates [11].

Research Data and Performance Metrics

Comprehensive analysis of tandem reaction performance reveals several key trends in efficiency and selectivity:

Reaction TypeSubstrate ClassYield Range (%)Special Features
TBHP-promoted radical cyclizationN-arylacrylamides with CBr₄60-85Metal-free conditions, air oxidant
Visible-light dearomatizationHeteroaryl enallenes42-78Complex tricyclic products
Energy transfer carbonyliminationBifunctional reagents55-88High functional group tolerance
Excited-state Pd catalysisα-bromosugars51-75Late-stage modification capability

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Dates

Last modified: 08-15-2023

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